molecular formula C₁₇H₁₄D₆O₈ B1156029 Macrophin-d6

Macrophin-d6

Cat. No.: B1156029
M. Wt: 358.37
Attention: For research use only. Not for human or veterinary use.
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Description

Macrophin-d6 (CAS 115722-21-9) is a deuterated analog of Macrophin, a complex organic compound classified as a methyl ester of 3-methyl-2-butenoic acid. Its structure includes a substituted 2H-pyran core with functional groups such as hydroxymethyl, methoxy, oxo, and a propenyl ester moiety . The deuterium labeling (-d6) indicates six deuterium atoms, likely incorporated at specific positions to enhance stability or serve as isotopic tracers in analytical applications. This compound is marketed as a high-purity research chemical, with a price of €29,616 for 25 mg, reflecting its specialized use in mass spectrometry or nuclear magnetic resonance (NMR) studies as an internal standard .

Properties

Molecular Formula

C₁₇H₁₄D₆O₈

Molecular Weight

358.37

Synonyms

(E)-[5-(Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxo-1-propenyl)-2-oxo-2H-pyran-3-yl]methyl Ester 3-Methyl-2-butenoic Acid-d6;  (E)-(5-Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxoprop-1-en-1-yl)-2-oxo-2H-pyran-3-yl)methyl 3-Methylbut-2-enoate-d6;  Groves

Origin of Product

United States

Comparison with Similar Compounds

Macrophin (Non-Deuterated Analog)

Key differences include:

Parameter Macrophin-d6 Macrophin
Molecular Formula C₁₈H₁₈D₆O₈ (deuterated) C₁₈H₂₄O₈ (non-deuterated)
Price (25 mg) €29,616 €27,041
Applications Isotopic tracer, analytical standard Research reagent, precursor

Deuteration in this compound increases molecular weight and reduces metabolic degradation, making it ideal for pharmacokinetic studies. However, the non-deuterated Macrophin is more cost-effective for synthetic or non-isotope-sensitive applications .

Tofenamic Acid (Functional Analogs in Research)

While structurally distinct from this compound, diphenylamine analogs like tofenamic acid (CAS 13710-19-5) share functional similarities in research contexts. Tofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has been studied in oncology for its anti-proliferative effects .

Parameter This compound Tofenamic Acid
Core Structure Substituted 2H-pyran ester Diphenylamine derivative
Primary Use Analytical standard NSAID, oncology research
Deuteration Yes (-d6) No

Though this compound and tofenamic acid differ in structure, both are utilized in specialized research—this compound in analytical chemistry and tofenamic acid in therapeutic exploration .

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